Sabiporide
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Overview
Description
Sabiporide, also known as BIIB 722CL, is a NHE-1 inhibitor and a cardioprotective agent.
Biological Activity
Sabiporide, a selective inhibitor of the Na+/H+ exchanger isoform 1 (NHE1), has garnered attention for its potential therapeutic applications in various medical conditions, particularly in cardiovascular and neurological contexts. This article reviews the biological activity of this compound, highlighting its mechanisms of action, experimental findings, and clinical implications.
This compound functions primarily by inhibiting the Na+/H+ exchanger, which plays a critical role in maintaining cellular pH and volume. By blocking NHE1, this compound can help mitigate cellular injury during ischemic events and metabolic acidosis. This inhibition leads to decreased intracellular sodium levels and reduced cellular swelling, thereby enhancing cell survival under stress conditions.
Cardiovascular Effects
Research indicates that this compound has significant cardiovascular benefits, particularly in models of metabolic acidosis and ischemia:
- Improvement in Cardiac Function : In a study involving anesthetized pigs subjected to hemorrhage-induced hypovolemia followed by lactic acid infusion, this compound administration (3 mg/kg) resulted in:
- Reduction of Inflammatory Response : this compound treatment significantly lowered plasma levels of inflammatory markers such as TNF-α (33% reduction), IL-6 (63% reduction), and troponin-I (54% reduction) during acute metabolic acidosis .
Neuroprotective Effects
This compound has also been studied for its neuroprotective properties, particularly concerning ischemic stroke:
- Blood-Brain Barrier Protection : In a study examining the effects of this compound on blood-brain barrier dysfunction following ischemia/hypoxia, it was found that the compound could protect against barrier disruption. This suggests potential therapeutic benefits for brain injuries associated with strokes .
- Reduction of Neuronal Death : this compound has demonstrated efficacy in reducing neuronal cell death during ischemic conditions. It was shown to attenuate damage in both in vitro and in vivo models of ischemia .
Case Studies and Research Findings
Several key studies illustrate the biological activity of this compound:
Properties
CAS No. |
324758-66-9 |
---|---|
Molecular Formula |
C18H19F3N6O2 |
Molecular Weight |
408.4 g/mol |
IUPAC Name |
N-(diaminomethylidene)-4-[4-(1H-pyrrole-2-carbonyl)piperazin-1-yl]-3-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C18H19F3N6O2/c19-18(20,21)12-10-11(15(28)25-17(22)23)3-4-14(12)26-6-8-27(9-7-26)16(29)13-2-1-5-24-13/h1-5,10,24H,6-9H2,(H4,22,23,25,28) |
InChI Key |
SRRHGTUDJFMQIV-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=C(C=C(C=C2)C(=O)N=C(N)N)C(F)(F)F)C(=O)C3=CC=CN3 |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)C(=O)N=C(N)N)C(F)(F)F)C(=O)C3=CC=CN3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BIIB 722 BIIB-722 BIIB722 sabiporide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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